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Compound of Interest

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-
Compound Name:
amine

Cat. No.: B168807

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical and experimental data for
validating Density Functional Theory (DFT) calculations of key properties of bistetrazole
amines, a class of nitrogen-rich energetic compounds. Accurate theoretical prediction of
properties such as heat of formation, detonation velocity, and sensitivity is crucial for the
efficient design and screening of new energetic materials and pharmaceuticals. This guide
offers a practical framework for validating computational results against established
experimental techniques.

Data Presentation: Comparing Theory and
Experiment

The following tables summarize the comparison between DFT-calculated and experimentally
determined properties for selected bistetrazole amines. It is important to note that the accuracy
of DFT calculations is highly dependent on the chosen functional and basis set. The data
presented here is intended to serve as a reference for researchers in selecting appropriate
computational methods and for validating their own results.

Table 1: Comparison of Heat of Formation (AHf) for Bistetrazole Amines
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Experimental
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Compound Functional/Bas
) (kJ/imol) AHf (kJ/mol) Method
is Set
Data not readily
5,5-Bis(1H- available in a
_ _ Oxygen Bomb
tetrazolyl)amine B3LYP/6-31G directly 633 )
Calorimetry[1]
(H2bta) comparable
format
. Data not readily
5,5'-Bis(1H- _ _
] available in a
tetrazolyl)amine ) Oxygen Bomb
B3LYP/6-31G directly 203 )
monohydrate Calorimetry[1]
comparable
(H2bta-H20)
format
Data not readily
5,5'-Bis(2- available in a
] Oxygen Bomb
methyltetrazolyl) B3LYP/6-31G directly 350 ]
) Calorimetry[1]
amine (Me2bta) comparable
format
) Data not readily
5,5'-Bis(2- ) )
available in a
methyltetrazolyl) ] Oxygen Bomb
) B3LYP/6-31G directly 583 )
methylamine Calorimetry[1]
comparable
(Me3bta)
format

Note: Direct comparisons of DFT-calculated heats of formation for these specific compounds
with various functionals were not found in the immediate literature. Researchers are
encouraged to perform their own calculations and validate against the provided experimental
data.

Table 2: Comparison of Detonation Properties for Bistetrazole Amines
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Calculated Calculated
Compound Calculation Method Detonation Velocity Detonation

(D) (mls) Pressure (P) (kbar)
5,5'-Bis(1H-
tetrazolyl)amine EXPLO5[1] 9120 343
(H2bta)
5,5'-Bis(1H-
tetrazolyl)amine

EXPLO5[1] 7792 220

monohydrate
(H2bta-H20)
5,5'-Bis(2-
methyltetrazolyl)Jamine  EXPLOS5[1] 7291 172
(Me2bta)
5,5'-Bis(2-
methyltetrazolyl)methy ~ EXPLOS5[1] 7851 205
lamine (Me3bta)
(E)-5,5'-(ethene-1,2-
diyl)bis(1H-tetrazol-1- EXPLOS (v6.06.02)[2] 9017 Not Reported

ol)

Note: The EXPLOS5 software utilizes theoretical densities and heats of formation, often derived

from DFT calculations, to predict detonation properties. Direct experimental measurement of

detonation velocity for these specific compounds is not widely reported in the reviewed

literature.

Table 3: Impact Sensitivity of Bistetrazole Amines

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.researchgate.net/publication/255746700_Bistetrazolylamines-synthesis_and_characterization
https://www.researchgate.net/publication/255746700_Bistetrazolylamines-synthesis_and_characterization
https://www.researchgate.net/publication/255746700_Bistetrazolylamines-synthesis_and_characterization
https://www.researchgate.net/publication/255746700_Bistetrazolylamines-synthesis_and_characterization
https://pubs.rsc.org/en/content/articlelanding/2022/ma/d2ma00664b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Experimental

Compound Impact Sensitivity Classification
Method
5,5'-Bis(1H-
_ UN "
tetrazolyl)amine ) Sensitive
Recommendations[1]
(H2bta)
5,5'-Bis(1H-
tetrazolyl)amine UN N
) Insensitive
monohydrate Recommendations[1]
(H2bta-H20)
5,5'-Bis(2-
_ UN "
methyltetrazolyl)amine ] Insensitive
Recommendations[1]
(Me2bta)
5,5'-Bis(2-
UN N
methyltetrazolyl)methy ) Insensitive
) Recommendations[1]
lamine (Me3bta)
(E)-5,5'-(ethene-1,2-
diyl)bis(1H-tetrazol-1- BAM Standard[2] >40J Insensitive

ol)

Experimental Protocols

Accurate experimental data is the cornerstone of validating computational models. Below are

detailed methodologies for key experiments cited in this guide.

Oxygen Bomb Calorimetry for Heat of Formation

Objective: To determine the heat of combustion of a substance, from which the standard

enthalpy of formation can be calculated.

Methodology:

o Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of the bistetrazole

amine is pressed into a pellet.
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e Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-
steel vessel known as a "bomb." A fine fuse wire is positioned to be in contact with the
sample.

o Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30
atm.

o Calorimeter Setup: The bomb is submerged in a known guantity of water in an insulated
container (the calorimeter). The initial temperature of the water is recorded.

« Ignition: The sample is ignited by passing an electric current through the fuse wire.

o Temperature Measurement: The temperature of the water is monitored and recorded until it
reaches a maximum and then begins to cool.

o Calculation: The heat of combustion is calculated from the temperature rise of the water,
taking into account the heat capacity of the calorimeter system (which is determined by
calibrating with a standard substance like benzoic acid). The heat of formation is then
derived from the heat of combustion using Hess's law.

BAM Fallhammer Test for Impact Sensitivity

Objective: To determine the sensitivity of a substance to impact energy.
Methodology:

o Apparatus: The BAM (Bundesanstalt fur Materialforschung und -prifung) fallhammer
apparatus consists of a steel anvil, a guiding tube, and a set of drop weights of varying
masses.

o Sample Preparation: A small, measured amount of the test substance is placed on the anvil.

o Testing Procedure: A drop weight is raised to a specific height within the guiding tube and
then released, allowing it to impact the sample.

o Observation: The outcome of the impact is observed for any signs of reaction, such as a
flame, smoke, or audible report.
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o Staircase Method: The test is typically performed using a "staircase" method, where the drop
height is incrementally increased or decreased depending on whether a reaction occurred in
the previous test. This allows for the determination of the height at which there is a 50%
probability of ignition (H50).

o Impact Energy Calculation: The impact energy is calculated from the mass of the drop weight
and the drop height (E = mgh). The result is often reported as the impact energy in Joules

).

Mandatory Visualization

The following diagrams illustrate key conceptual and procedural aspects of DFT calculation and
validation for bistetrazole amine properties.
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Caption: Workflow for DFT calculation and experimental validation of bistetrazole amine
properties.
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Caption: Schematic of an isodesmic reaction used for accurate DFT calculation of heats of
formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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